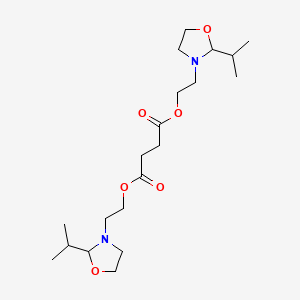![molecular formula C12H12N2O2S B12879847 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one CAS No. 140454-99-5](/img/structure/B12879847.png)
2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one is a heterocyclic compound that features an oxazole ring.
Vorbereitungsmethoden
One common synthetic route involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using catalytic processes and advanced purification techniques.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, nitric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of other heterocyclic compounds.
Biology: For its potential antimicrobial and anticancer properties.
Medicine: As a lead compound in drug discovery efforts targeting various diseases.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to these targets through various non-covalent interactions, influencing biological pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one include other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique combination of the oxazole ring with the phenylethanone moiety, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
140454-99-5 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
2-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(12(13)16-14-8)17-7-10(15)9-5-3-2-4-6-9/h2-6H,7,13H2,1H3 |
InChI-Schlüssel |
XWBYCROQFZEVGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1SCC(=O)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)
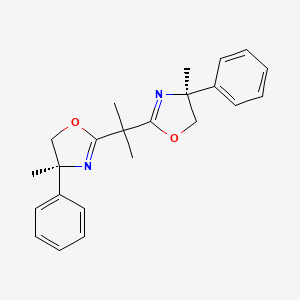
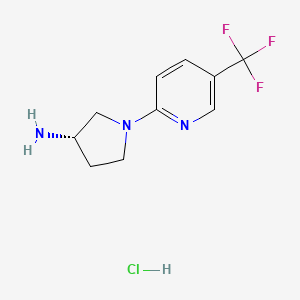

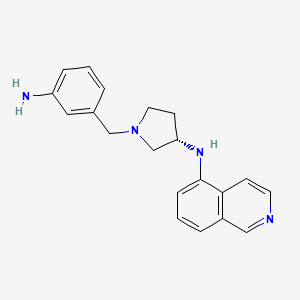
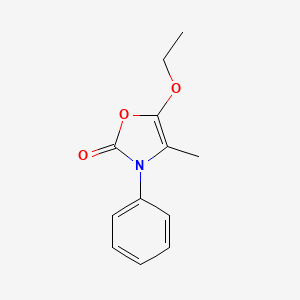
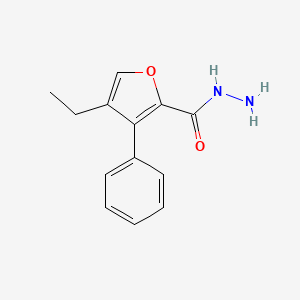
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
